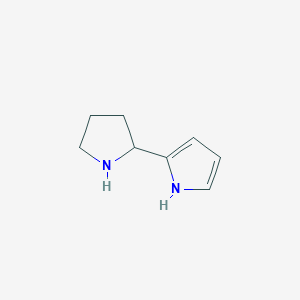

2-(Pyrrolidin-2-yl)-1h-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,8-10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIFIQOPWFJFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293113 | |

| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-13-7 | |

| Record name | 2-(2-Pyrrolidinyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87244 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrrole and Pyrrolidine Ring Systems in Organic Chemistry

The pyrrole (B145914) and pyrrolidine (B122466) rings, while structurally related, exhibit profoundly different chemical properties that make their combination in a single molecule particularly intriguing.

The pyrrole ring is an aromatic heterocycle, meaning it has a planar ring of atoms with a delocalized pi-electron system, which imparts significant stability. nih.govnist.gov This aromaticity is due to the nitrogen atom's lone pair of electrons participating in the cyclic array of p-orbitals, creating a system with 6 π-electrons that fulfills Hückel's rule. nih.govnist.gov As a result, pyrroles are relatively unreactive towards addition reactions but readily undergo electrophilic substitution, typically at the carbon atoms adjacent to the nitrogen. rsc.org This reactivity has made the pyrrole scaffold a cornerstone in the synthesis of a wide range of complex molecules, including the porphyrin ring system found in heme and chlorophyll, and numerous pharmaceuticals. nih.govrsc.org

In contrast, the pyrrolidine ring is the saturated analog of pyrrole, meaning it lacks the double bonds and aromatic character. nih.govnist.gov This saturation results in a non-planar, puckered three-dimensional structure and imparts the chemical properties of a secondary amine. nih.gov The nitrogen atom in pyrrolidine retains its lone pair of electrons, making it basic and nucleophilic. nih.gov The stereochemistry of the pyrrolidine ring is a key feature, with the potential for multiple stereogenic centers influencing its interaction with biological targets. nih.gov This has made chiral pyrrolidines, such as the amino acid proline, invaluable building blocks in asymmetric synthesis and drug design. nih.gov

The juxtaposition of these two rings in 2-(Pyrrolidin-2-yl)-1H-pyrrole creates a bifunctional molecule with a unique profile. It possesses both an electron-rich aromatic system prone to electrophilic attack and a nucleophilic, basic secondary amine, opening up a wide range of possibilities for chemical transformations and molecular interactions.

Interdisciplinary Relevance and Future Research Trajectories

Strategic Approaches to the Core this compound Scaffold

The direct construction of the linked pyrrolidine-pyrrole system is a key focus in the synthesis of this class of compounds. Methodologies often involve the sequential or convergent assembly of the two heterocyclic rings.

Direct Synthesis and Optimization of Reaction Conditions

Direct synthetic routes to this compound are not extensively documented in dedicated studies. However, established methods for pyrrole and pyrrolidine synthesis can be adapted. One potential strategy involves the condensation of a suitably protected 2-aminomethylpyrrolidine derivative with a 1,4-dicarbonyl compound in a Paal-Knorr pyrrole synthesis. organic-chemistry.orgrgmcet.edu.in The optimization of such a reaction would involve screening of catalysts, solvents, and temperature to maximize the yield and minimize side products. For instance, the use of microwave irradiation has been shown to accelerate Paal-Knorr reactions. rsc.org

Another approach could involve the Hantzsch pyrrole synthesis, reacting a β-ketoester with an α-haloketone and a protected 2-aminomethylpyrrolidine. mappingignorance.org The reaction conditions, including the choice of base and solvent, would be critical to ensure the desired connectivity and avoid polymerization or other side reactions. A recent development in the Hantzsch synthesis utilizes visible light and a photocatalyst, which could offer a milder and more efficient alternative to traditional high-temperature conditions. rsc.orgacs.org

A study on the synthesis of pyrrol-2-one derivatives highlighted the importance of catalyst and solvent selection in the cyclization step. While various conditions were explored, the use of citric acid in methanol (B129727) or ethanol (B145695) provided the highest yields. mdpi.com This underscores the necessity of empirical optimization for each specific substrate combination.

Table 1: Potential Reaction Parameters for Optimization in the Synthesis of this compound

| Parameter | Paal-Knorr Synthesis | Hantzsch Synthesis |

| Catalyst | Protic acids (e.g., acetic acid), Lewis acids, Iron(III) chloride, L-proline organic-chemistry.orgrsc.orgmdpi.com | Zinc/acetic acid, Bases (e.g., ammonia (B1221849), primary amines), Photocatalysts (e.g., Ir(ppy)₃) mappingignorance.orgacs.orgresearchgate.net |

| Solvent | Water, Ethanol, Toluene, Solvent-free rgmcet.edu.inmdpi.com | Glacial acetic acid, DMSO, Water acs.orgresearchgate.netrsc.org |

| Temperature | Room temperature to reflux, Microwave irradiation rsc.orgresearchgate.net | Room temperature to boiling point, Ambient temperature (photocatalytic) acs.orgresearchgate.net |

| Protecting Groups | N-Boc, N-Cbz on the pyrrolidine nitrogen | N-Boc, N-Cbz on the pyrrolidine nitrogen |

Accessing Chiral this compound Structures through Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral pyrrolidines in bioactive molecules and organocatalysis. metu.edu.tr Asymmetric synthesis can be achieved through various strategies, primarily focusing on the stereoselective formation of the pyrrolidine ring.

One powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with a suitable dipolarophile. mappingignorance.org This approach can generate multiple stereocenters with high control. The use of chiral ligands in combination with metal catalysts or the use of chiral organocatalysts can induce high enantioselectivity. mappingignorance.orgslideshare.net For the synthesis of a chiral 2-(pyrrolidin-2-yl) moiety, a chiral auxiliary can be employed. rsc.org For example, a chiral amine can be condensed with a carbonyl compound to form a chiral imine, which then undergoes a diastereoselective reaction.

Another strategy involves the asymmetric functionalization of a pre-existing pyrrolidine ring. For instance, the asymmetric lithiation of N-Boc-pyrrolidine, followed by reaction with an electrophile, can provide enantioenriched 2-substituted pyrrolidines. rgmcet.edu.in

The choice of chiral catalyst or auxiliary is crucial for achieving high stereoselectivity. A variety of chiral catalysts have been developed for asymmetric pyrrolidine synthesis, including those based on cinchona alkaloids and BINOL-derived phosphoric acids. slideshare.netwikipedia.org

Table 2: Chiral Catalysts and Auxiliaries for Asymmetric Pyrrolidine Synthesis

| Catalyst/Auxiliary Type | Example | Application | Reference |

| Chiral Metal Catalysts | Silver(I) complexes with chiral ligands | 1,3-Dipolar cycloaddition of azomethine ylides | acs.org |

| Organocatalysts | Proline and its derivatives | Paal-Knorr synthesis, Michael additions | rsc.org |

| Cinchona alkaloid-derived squaramides | Michael additions | slideshare.net | |

| BINOL-derived phosphoric acids | [6+2] Cycloaddition of 2-methide-2H-pyrroles | wikipedia.org | |

| Chiral Auxiliaries | (S)-Phenylglycinol | Asymmetric synthesis of 2,5-disubstituted pyrrolidines | rgmcet.edu.in |

Pyrrole Ring Annulation and Functionalization Relevant to the Compound

Cycloaddition Reactions for 1H-Pyrrole Formation

Cycloaddition reactions provide a powerful and atom-economical route to the pyrrole ring. The [3+2] cycloaddition reaction between an azomethine ylide and an alkyne is a well-established method for the synthesis of pyrroles. nih.gov This reaction can be highly regioselective and stereoselective, particularly when using appropriate catalysts.

Another relevant cycloaddition is the reaction of münchnones with alkynes, which proceeds via a 1,3-dipolar cycloaddition followed by a retro-Diels-Alder reaction to release carbon dioxide and form the pyrrole ring.

A recent development involves a visible-light-mediated radical [3+2] annulation strategy using N-aryl glycinates and 2-benzylidenemalononitrile partners to construct polysubstituted pyrrole architectures under mild, redox-neutral conditions. wikipedia.org

Classical and Modern Pyrrole Synthesis Methodologies (e.g., Knorr, Hantzsch)

The Knorr and Hantzsch pyrrole syntheses are cornerstone methods for the construction of the pyrrole ring and can be adapted for the synthesis of 2-substituted pyrroles. mappingignorance.orgresearchgate.net

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester. researchgate.netnih.gov Since α-amino-ketones can self-condense, they are often prepared in situ from the corresponding oxime. researchgate.net The reaction is typically catalyzed by zinc dust in acetic acid. researchgate.net

The Hantzsch pyrrole synthesis utilizes the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. mappingignorance.orgrsc.org This method is versatile and allows for the synthesis of a wide range of substituted pyrroles. Modern variations of the Hantzsch synthesis include the use of mechanochemical conditions and visible-light initiation, which can lead to improved yields and milder reaction conditions. rsc.orgmappingignorance.orgacs.org

The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is another fundamental method for pyrrole formation. organic-chemistry.orgrgmcet.edu.in This reaction can be catalyzed by acids and has been shown to be effective in aqueous media, making it a greener alternative. mdpi.com

Table 3: Comparison of Classical Pyrrole Synthesis Methods

| Method | Reactants | Key Features |

| Knorr | α-Amino-ketone + β-Ketoester | In situ generation of α-amino-ketone is often required. researchgate.netnih.gov |

| Hantzsch | β-Ketoester + α-Haloketone + Amine | Versatile for a variety of substituted pyrroles. mappingignorance.orgrsc.org |

| Paal-Knorr | 1,4-Dicarbonyl compound + Amine | Simple and often high-yielding. organic-chemistry.orgrgmcet.edu.in |

Regioselective Functionalization of the 1H-Pyrrole Moiety

The functionalization of the pre-formed pyrrole ring is a key strategy for introducing further diversity into the this compound scaffold. Pyrrole, being an electron-rich heterocycle, readily undergoes electrophilic substitution, typically at the C2 or C5 positions. epa.gov However, achieving regioselectivity can be challenging. mdpi.com

Recent advances in C-H functionalization have provided powerful tools for the direct and regioselective modification of the pyrrole ring. wikipedia.orgepa.gov For instance, the pyrrole nitrogen can act as a directing group in palladium-catalyzed C-H activation, enabling functionalization at specific positions of an attached aromatic ring. rsc.org While this has been demonstrated for 2-phenylpyrroles, the principle could potentially be extended to the pyrrolidine substituent.

The choice of base has been shown to be crucial in controlling the chemoselectivity between a "pyrrole dance" (anionic Fries rearrangement) and C-H functionalization of an adjacent aromatic ring in N-acylpyrroles. rsc.org This highlights the subtle control that can be exerted over the reactivity of the pyrrole system.

Furthermore, dearomative chlorination of 1H-pyrroles followed by nucleophilic substitution offers a route to highly functionalized 2H-pyrroles, which can then be rearomatized. wikipedia.org This multi-step sequence allows for the introduction of various substituents with high regioselectivity. wikipedia.org

Transformations from Other Heterocyclic Rings

The conversion of other heterocyclic systems into the pyrrole nucleus represents a powerful strategy in synthetic organic chemistry. These transformations often involve ring-opening and subsequent recyclization or skeletal rearrangement reactions.

One notable example is the transformation of a thiophene (B33073) ring into a pyrrole. Anils derived from 2-nitrothiophen-3-carbaldehyde, when treated with triethyl phosphite, undergo a reductive cyclization that, instead of forming the expected thienopyrazole, results in the formation of 1-arylpyrrole-3-carbonitriles. rsc.org This rearrangement provides a novel pathway to substituted pyrroles from readily available thiophene precursors.

Skeletal editing through single-atom insertion offers another innovative approach. For instance, pyrroles can be expanded to pyridines through the insertion of a carbon atom, a concept that highlights the potential for interconverting heterocyclic systems. nih.gov While not a direct synthesis of the target compound, this methodology showcases the advanced strategies available for modifying heterocyclic cores.

Furan (B31954) can also serve as a precursor for pyrrole synthesis. Industrially, pyrrole is prepared by treating furan with ammonia over solid acid catalysts like SiO₂ and Al₂O₃. wikipedia.org This method underscores the utility of ring transformation from oxygen-containing heterocycles to their nitrogen-containing counterparts.

Utilization of Active Methylene (B1212753) Compounds in Pyrrole Annulation

Several classical and modern synthetic methods for pyrrole ring construction rely on the reactivity of active methylene compounds. These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are key building blocks in various condensation reactions.

The Knorr pyrrole synthesis is a cornerstone reaction that involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester. wikipedia.orgresearchgate.net This method allows for the construction of highly substituted pyrroles. Variations of this reaction have been developed to improve efficiency and accommodate a wider range of substrates, including the use of N-alkylated α-amino ketones to produce N-substituted pyrroles. researchgate.net

The Hantzsch pyrrole synthesis provides another route, involving the reaction of β-ketoesters with ammonia or primary amines and α-haloketones. wikipedia.orgresearchgate.net Modern adaptations of this method include solid-phase synthesis, which is amenable to automation and combinatorial chemistry, expanding its synthetic utility. researchgate.net

The Paal-Knorr pyrrole synthesis is a straightforward method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org An operationally simple and economical version of this reaction utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a 1,4-dicarbonyl surrogate, which condenses with various amines in the presence of a catalytic amount of iron(III) chloride in water to yield N-substituted pyrroles. organic-chemistry.org

Table 1: Comparison of Pyrrole Synthesis Methods Using Active Methylene Compounds

| Synthesis Method | Key Reactants | General Features |

|---|---|---|

| Knorr Pyrrole Synthesis | α-Amino ketone, Active methylene compound (e.g., β-ketoester) | Forms highly substituted pyrroles. wikipedia.orgresearchgate.net |

| Hantzsch Pyrrole Synthesis | β-Ketoester, Ammonia/Primary amine, α-Haloketone | Versatile for substituted pyrroles; adaptable to solid-phase synthesis. wikipedia.orgresearchgate.net |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Straightforward condensation; can use 2,5-dimethoxytetrahydrofuran as a precursor. organic-chemistry.org |

Pyrrolidine Ring Construction and Modification Strategies

The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules. nih.gov Its synthesis can be achieved through various cyclization and modification strategies, including stereoselective methods to control the geometry of the final product.

Intramolecular Cyclizations for Pyrrolidine Scaffolds

Intramolecular cyclization reactions are a powerful tool for constructing the pyrrolidine ring. These reactions often involve the formation of a carbon-nitrogen bond within a single molecule.

One such approach is the intramolecular C(sp³)–H amination. Engineered cytochrome P450 enzymes can catalyze the insertion of an alkyl nitrene into a C(sp³)–H bond to form pyrrolidine derivatives with good enantioselectivity. acs.org This biocatalytic method offers a green and efficient route to chiral pyrrolidines.

Another strategy involves the intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which provides 2-substituted pyrrolidines. organic-chemistry.org Additionally, the cyclization of amino alcohols can be achieved by treatment with thionyl chloride (SOCl₂), which circumvents the need for traditional protection-activation-cyclization-deprotection sequences. organic-chemistry.org

Catalytic Hydroamination and Amination Approaches to Pyrrolidines

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing pyrrolidines. Intramolecular hydroamination of aminoolefins catalyzed by iron, gold, or palladium complexes yields pyrrolidine derivatives. thieme-connect.de For instance, an iron-catalyzed intramolecular hydroamination of unactivated olefins has been reported to be efficient and tolerant of air and water. thieme-connect.de

Tandem catalytic sequences can also be employed. A copper-catalyzed three-component tandem amination/cyanation/alkylation of a primary amine-tethered alkyne affords α-cyano pyrrolidines in good yield and regioselectivity. nih.govnih.gov Similarly, a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne produces functionalized pyrroles, which can be subsequently reduced to pyrrolidines. nih.govnih.gov

Advanced Stereoselective Methods for Pyrrolidine Stereocenters

The stereoselective synthesis of pyrrolidines is of great importance due to the prevalence of chiral pyrrolidine-containing molecules in medicinal chemistry. mdpi.comresearchgate.net

One advanced method involves a "memory of chirality" approach. An intramolecular SN2' reaction of α-amino ester enolates with allylic halides can construct functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity. acs.org This method allows for the creation of vicinal quaternary-tertiary or quaternary-quaternary stereocenters in a single step.

1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes are also a powerful tool for the stereoselective synthesis of densely substituted pyrrolidines. chemistryviews.org By using chiral N-tert-butanesulfinylazadienes and in situ generated azomethine ylides, a family of pyrrolidines with up to four stereogenic centers can be obtained with good to excellent regio- and diastereoselectivities. chemistryviews.org

Reductive Amination Pathways

Reductive amination is a widely used and efficient method for the synthesis of amines, including cyclic amines like pyrrolidine. nih.govwikipedia.org This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine, which is then reduced.

A practical approach for the synthesis of N-aryl-substituted pyrrolidines is the successive reductive amination of diketones with anilines. nih.gov This can be achieved via an iridium-catalyzed transfer hydrogenation, which offers good to excellent yields. nih.gov This method is notable for its potential for scale-up and the use of water as a solvent. nih.gov

The direct reductive amination of a dicarbonyl compound like 4-oxopentanal (B105764) with an ammonium (B1175870) salt (e.g., NH₄Cl) and a reducing agent such as sodium cyanoborohydride (NaCNBH₃) can lead to the formation of a pyrrolidine ring. stackexchange.com The reaction proceeds through the formation of an imine at one carbonyl group, followed by intramolecular cyclization and reduction.

Table 2: Overview of Pyrrolidine Synthesis Strategies

| Strategy | Key Transformation | Catalyst/Reagent Examples | Key Features |

|---|---|---|---|

| Intramolecular Cyclization | C(sp³)–H Amination | Engineered Cytochrome P450 acs.org | Biocatalytic, enantioselective. acs.org |

| Catalytic Hydroamination | Intramolecular addition of N-H to C=C | Fe, Au, Pd complexes thieme-connect.de | Atom-economical, tolerant to air/water. thieme-connect.de |

| Stereoselective Methods | 1,3-Dipolar Cycloaddition | Ag₂CO₃ chemistryviews.org | Creates multiple stereocenters with high control. chemistryviews.org |

| Reductive Amination | Diketone + Amine + Reducing Agent | Ir-catalyst, NaCNBH₃ nih.govstackexchange.com | Efficient for N-substituted pyrrolidines. nih.gov |

Theoretical and Computational Chemistry of 2 Pyrrolidin 2 Yl 1h Pyrrole

Quantum Mechanical and Molecular Mechanics Calculations

The computational investigation of 2-(Pyrrolidin-2-yl)-1H-pyrrole relies on a combination of quantum mechanical (QM) and molecular mechanics (MM) methods to provide a detailed picture of its molecular properties. These approaches are essential for understanding the molecule's electronic structure, stability, and conformational preferences.

Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure

The electronic structure of molecules like this compound is effectively studied using Density Functional Theory (DFT) and ab initio methods. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular geometries and energies. For instance, DFT calculations have been successfully employed to investigate the reaction mechanisms of pyrrolidine (B122466) ring contractions, providing insights into transition states and reaction pathways.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques like Coupled Cluster (CC) and Configuration Interaction (CI), offer higher levels of theory. These methods are crucial for accurately describing electron correlation effects, which are significant in determining the subtle energy differences between various conformers. Studies on the pyrrolidine ring, for example, have shown that methods incorporating electron correlation are necessary for a reliable description of its conformational preferences. Similarly, ab initio calculations have been used to understand the deformation of the pyrrole (B145914) ring under the influence of intermolecular interactions, such as with water molecules in the case of 5-HT.

Selection of Appropriate Basis Sets and Computational Models

The accuracy of QM calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals. For pyrrolidine and its derivatives, a range of basis sets has been tested to ensure reliable results. Pople-style basis sets, such as 6-31G** and 6-311++G**, are commonly used for geometry optimizations and frequency calculations, offering a good compromise between accuracy and computational expense.

For more precise energy calculations and to accurately model non-covalent interactions and electronic properties, Dunning's correlation-consistent basis sets, like the augmented aug-cc-pVQZ, are employed. The inclusion of diffuse functions (indicated by 'aug-' or '++') is particularly important for describing the behavior of lone pairs and for calculations involving anions or weak interactions. The choice of basis set can significantly impact the predicted energy differences between conformers, as seen in the case of pyrrolidine where the relative stability of axial and equatorial conformers depends on the basis set size.

Table 1: Commonly Used Computational Methods and Basis Sets for Pyrrolidine and Pyrrole Systems

| Method Type | Specific Method | Common Basis Sets | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G, 6-311++G | Geometry Optimization, Vibrational Frequencies, Reaction Mechanisms |

| Ab Initio | Hartree-Fock (HF) | 6-31G**, cc-pVTZ | Initial Geometry Optimization, Wavefunction Analysis |

| Ab Initio | Møller-Plesset (MP2) | 6-31G**, aug-cc-pVDZ | Inclusion of Electron Correlation, Energy Calculations |

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step to locate the minimum energy structures on the potential energy surface. For this compound, this involves determining the stable arrangements of the two rings relative to each other and the puckering of the pyrrolidine ring. The energetic landscape is characterized by multiple local minima corresponding to different conformers and the transition states that connect them.

Conformational Space Exploration and Potential Energy Surface Mapping of this compound

The conformational flexibility of this compound is primarily dictated by two factors: the rotation around the C-C bond connecting the two rings and the puckering of the five-membered pyrrolidine ring. The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as 'envelope' or 'twist' forms.

The puckering of the pyrrolidine ring in proline and its derivatives is well-studied, with the Cγ atom (C4) puckering out of the plane of the other four atoms in either an 'endo' or 'exo' conformation. These puckering modes are known to influence the backbone conformation of peptides. For this compound, the pyrrolidine ring is expected to exhibit similar conformational behavior. The relative energies of these puckered states and the barrier to their interconversion can be mapped on a potential energy surface using computational methods. The orientation of the pyrrole substituent at the C2 position will influence the preference for a specific puckered conformation.

Pseudorotational Analysis of the Pyrrolidine Ring

The interconversion between the different puckered conformations of the pyrrolidine ring does not occur through a simple ring-flattening event but via a low-energy process known as pseudorotation. This process involves a continuous, wave-like motion of the atoms in the ring. Ab initio studies on pyrrolidine have characterized the energy profile of this pseudorotational pathway.

These calculations show that the interconversion between the N-H axial and N-H equatorial forms proceeds through pseudorotation with a calculated barrier of approximately 0.6 kcal/mol. The transition states connecting the stable conformers have been identified along this path. For this compound, a similar pseudorotational circuit is expected for the pyrrolidine ring, although the energy barriers and the relative stabilities of the conformers will be modulated by the presence of the bulky pyrrole substituent. The substitution at C2 breaks the symmetry of the pyrrolidine ring, leading to a more complex potential energy surface compared to the parent pyrrolidine.

Aromaticity and Electronic Delocalization in the 1H-Pyrrole System

The 1H-pyrrole ring is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from a planar, cyclic, conjugated system containing 6 π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=1). Each of the four carbon atoms contributes one π-electron, and the nitrogen atom contributes the two electrons from its lone pair to the delocalized system.

The degree of aromaticity can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value of 1 indicates a fully aromatic system like benzene. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where a large negative value at the ring center (e.g., NICS(0) or NICS(1)) indicates significant diatropic ring current, a hallmark of aromaticity. For unsubstituted pyrrole, these indices confirm its aromatic character, though it is generally considered less aromatic than benzene.

Table 2: Aromaticity Indices for Pyrrole and Related Five-Membered Heterocycles

| Compound | Aromaticity Index | Calculated/Typical Value | Reference |

|---|---|---|---|

| Benzene | HOMA | ~1.00 | |

| Pyrrole | HOMA | ~0.79 - 0.96 | |

| Pyrrole | NICS(0) | ~ -15 ppm | |

| Pyrrole | NICS(1) | ~ -12 ppm | |

| Thiophene (B33073) | HOMA | ~0.75 | General Literature |

| Furan (B31954) | HOMA | ~0.50 | General Literature |

Note: Specific values can vary depending on the computational method and basis set used.

Quantitative Aromaticity Indices (e.g., HOMA, NICS)

The aromaticity of the pyrrole ring in this compound is a key determinant of its chemical behavior. Quantitative indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are employed to evaluate this property.

NICS calculations provide a magnetic criterion for aromaticity. NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Aromatic systems exhibit negative NICS values, indicating a diatropic ring current. For the pyrrole moiety in this compound, negative NICS values are anticipated, further confirming its aromatic nature. The pyrrolidine ring, being a saturated heterocycle, would exhibit NICS values close to zero, indicating its non-aromatic character.

| Aromaticity Index | Pyrrole Ring (Predicted) | Pyrrolidine Ring (Predicted) |

| HOMA | ~0.8 - 0.9 | ~0 |

| NICS(0) (ppm) | Negative | Near Zero |

| NICS(1) (ppm) | Negative | Near Zero |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable tools for visualizing and understanding the electronic structure and bonding in molecules. researchgate.netjussieu.frresearchgate.net

ELF analysis of this compound would reveal distinct regions of high electron localization. researchgate.netjussieu.fr For the aromatic pyrrole ring, ELF would show delocalized bonding basins corresponding to the π-system, indicating shared electron density across the ring. In contrast, the pyrrolidine ring would exhibit localized C-C and C-N single bonds, with distinct basins of high electron density between the bonded atoms. The lone pair of the pyrrolidine nitrogen would also be clearly visible as a region of high localization.

LOL analysis provides a complementary perspective on electron localization. jussieu.frresearchgate.netrsc.org In the pyrrole ring, LOL would illustrate the delocalized nature of the π-electrons, with a continuous region of high LOL values above and below the ring plane. rsc.org For the pyrrolidine ring, LOL would highlight the localized σ-bonds, showing distinct maxima between the connected atoms. Both ELF and LOL analyses would therefore visually confirm the contrasting electronic nature of the two heterocyclic rings within the molecule.

Analysis of Intermolecular Interactions and Self-Assembly

The potential for this compound to form larger assemblies is dictated by the nature and strength of its intermolecular interactions.

The molecule possesses both hydrogen bond donors (the N-H group of the pyrrole ring) and acceptors (the nitrogen atom of the pyrrolidine ring). Computational studies can characterize the strength and geometry of these potential interactions. The primary hydrogen bonding motif is expected to be an N-H···N interaction between the pyrrole N-H of one molecule and the pyrrolidine nitrogen of another. researchgate.net

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Hydrogen Bonding | Pyrrole N-H | Pyrrolidine N | Moderate to Strong |

| π-π Stacking | Pyrrole Ring | Pyrrole Ring | Weak to Moderate |

Based on the potential for N-H···N hydrogen bonding, the formation of dimers is a highly probable self-assembly motif. These dimers can adopt various arrangements, with a head-to-tail orientation being a likely configuration to maximize the hydrogen bonding interactions. More complex supramolecular architectures, such as chains or sheets, can be predicted based on the interplay of hydrogen bonding and π-π stacking. nih.gov Computational modeling can be used to explore the relative stabilities of different possible supramolecular structures.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonds and intermolecular interactions. amercrystalassn.orgwikipedia.org In the context of this compound, QTAIM can be used to analyze the N-H···N hydrogen bonds and π-π stacking interactions. nih.gov

The presence of a bond critical point (BCP) between the pyrrole hydrogen and the pyrrolidine nitrogen would confirm the existence of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For a typical hydrogen bond, one would expect a low value of ρ and a positive value of ∇²ρ, characteristic of a closed-shell interaction. QTAIM can also be used to identify weaker interactions like C-H···π and π-π stacking by locating the corresponding BCPs and analyzing their topological properties. dntb.gov.ua

Electronic Properties and Reactivity Descriptors

Computational chemistry allows for the calculation of various electronic properties and reactivity descriptors that provide insights into the molecule's behavior in chemical reactions.

The frontier molecular orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, indicating that this is the likely site for electrophilic attack. wikipedia.org Conversely, the LUMO may have contributions from both rings, but electrophilic attack on the pyrrole ring is a well-established reactivity pattern. wikipedia.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, and the electrophilicity index, can be calculated to predict the molecule's reactivity. The pyrrole ring, being electron-rich, is expected to have a higher propensity to act as a nucleophile. researchgate.net The pyrrolidine nitrogen, with its lone pair, also represents a nucleophilic center. The calculated values of these descriptors can be compared with those of other known compounds to benchmark its reactivity.

| Descriptor | Predicted Trend | Implication |

| HOMO Energy | High | Susceptible to electrophilic attack on the pyrrole ring |

| LUMO Energy | Low | Can accept electrons |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability |

| Electrophilicity Index | Moderate | Can act as both an electrophile and a nucleophile |

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For pyrrole derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate HOMO and LUMO energies. nih.govchemrxiv.org For instance, DFT studies on various pyrrole-containing compounds have been used to understand their electronic transitions and reactivity. nih.gov While specific values for this compound are not readily found, a hypothetical DFT calculation could yield the data presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: The data in this table is illustrative and not based on a published study of this compound.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with the intuitive Lewis structure concept. NBO analysis is particularly useful for quantifying donor-acceptor interactions, such as hyperconjugation, which can significantly influence molecular stability and reactivity.

In the context of this compound, NBO analysis could reveal the nature of the covalent bond between the pyrrolidine and pyrrole rings and the extent of electron delocalization between the two heterocyclic systems. The analysis would identify the key donor (e.g., lone pairs on nitrogen atoms, C-H or C-C bonds) and acceptor (e.g., antibonding orbitals) NBOs and calculate the stabilization energy (E(2)) associated with their interactions. For example, a study on pyrrole-isoxazole derivatives used NBO analysis to understand intramolecular charge transfer. nih.gov A hypothetical NBO analysis for this compound might reveal the interactions summarized in Table 2.

Table 2: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(Pyrrolidine) | σ(C-C)(Pyrrole) | 2.5 |

| σ(C-H)(Pyrrolidine) | σ(N-C)(Pyrrole) | 1.8 |

| LP(1) N(Pyrrole) | σ*(C-C)(Pyrrolidine) | 1.2 |

Note: The data in this table is illustrative and not based on a published study of this compound. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Electrostatic Potential Mapping for Molecular Recognition Insights

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, including biological macromolecules like proteins. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Prediction of Reactivity via Conceptual DFT Descriptors

Conceptual Density Functional Theory (DFT) provides a set of chemical concepts and principles derived from the electron density of a system. These "reactivity descriptors" can be used to predict and understand the chemical reactivity of molecules. Some key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global measure of electrophilic character.

Table 3: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.66 |

Note: The data in this table is illustrative and not based on a published study of this compound.

Advanced Computational Modeling Techniques

Beyond static electronic structure calculations, advanced computational methods can simulate the dynamic behavior and interactions of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane.

An MD simulation of this compound could reveal the preferred conformations of the molecule in solution, the rotational barrier around the bond connecting the two rings, and the dynamics of its hydrogen bonding with water molecules. Such information is crucial for understanding how the molecule behaves in a biological context.

Molecular Docking and Ligand-Protein Interaction Profiling for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. nih.govplos.org This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding affinity. nih.gov

For this compound, molecular docking studies could be performed to investigate its potential to bind to various biological targets. For example, given the prevalence of pyrrole and pyrrolidine moieties in bioactive compounds, this molecule could be docked into the active sites of enzymes or receptors implicated in various diseases. nih.govresearchgate.net The docking results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.org

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | TYR84, PHE121, LEU156 |

| Hydrogen Bonds | N-H(Pyrrole) with C=O(TYR84) |

| Hydrophobic Interactions | Pyrrolidine ring with PHE121 and LEU156 |

Note: The data in this table is for illustrative purposes and does not represent results from an actual docking study.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of the this compound scaffold, QSAR models are instrumental in designing new molecules with enhanced potency for specific biological targets.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related analogs of this compound with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition) is compiled. This set is typically divided into a training set for building the model and a test set for validating its predictive power. beilstein-journals.org

Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule in the series. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters. Quantum chemical calculations are often employed to derive descriptors related to the electronic structure of the molecules. acs.orgaip.org

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or algorithms such as Genetic Function Algorithm (GFA), a mathematical equation is developed that links the most relevant descriptors to the observed biological activity. beilstein-journals.orggenexplain.com For instance, a study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which share the pyrrolidinone core, successfully developed a QSAR model for antiarrhythmic activity. acs.orgaip.org The resulting model explained up to 91% of the variance in activity, highlighting the dependence on specific descriptors. acs.orgaip.org

Model Validation: The model's statistical significance and predictive ability are rigorously tested. Internal validation techniques like leave-one-out (LOO) and leave-many-out (LMO) cross-validation are used, along with external validation using the test set. acs.orgaip.org Y-scrambling is another crucial test to ensure the model is not a result of chance correlation. beilstein-journals.orgaip.org

While no specific QSAR model for this compound itself is publicly available, studies on related pyrrole and pyrrolidine derivatives demonstrate the utility of this approach. For example, a QSAR analysis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues identified lipophilicity, molecular refractivity, and volume as key determinants of their binding affinity at dopamine (B1211576) receptors. mdpi.com Such findings suggest that a QSAR model for this compound derivatives would likely identify similar physicochemical properties as being crucial for their biological function.

| Model Parameter | Value | Description | Reference |

| R² (squared correlation coefficient) | 0.9334 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | beilstein-journals.org |

| R²adj (adjusted R²) | 0.9190 | Adjusts the R² value for the number of terms in the model. | beilstein-journals.org |

| Q²cv (cross-validated R²) | 0.8814 | An indicator of the model's predictive ability, determined through cross-validation. | beilstein-journals.org |

| F-test value | 55.768 | A statistical test that assesses the overall significance of the regression model. | beilstein-journals.org |

Table 1. Representative statistical parameters from a QSAR model developed for anti-HIV 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives, illustrating the robustness of models for related heterocyclic systems. beilstein-journals.org

Computational Prediction of Spectroscopic Signatures and Nonlinear Optical (NLO) Properties

Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic characteristics of molecules like this compound. researchgate.netmdpi.com These calculations provide valuable data that can aid in the structural elucidation of newly synthesized compounds.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. mdpi.comnih.gov By analyzing the computed IR and Raman spectra, specific peaks can be assigned to the stretching and bending modes of functional groups, such as the N-H bonds in both the pyrrole and pyrrolidine rings, and the various C-H and C-N bonds. For related pyrrole derivatives, theoretical spectra have shown good agreement with experimental data. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with high accuracy. nih.govacs.org These predictions are crucial for interpreting experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule. For example, in a closely related compound, 2-[2-(pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole, crystallographic data reveals a near-perpendicular orientation between the pyrrole and pyrrolidine rings, a structural feature that would significantly influence the predicted NMR signals. genexplain.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum. acs.org This provides insight into the molecule's chromophores and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net

| Spectroscopic Data | Predicted Value/Range | Method | Reference |

| ¹H NMR Chemical Shift (Pyrrole N-H) | δ ~11.5 ppm | DFT (in DMSO-d₆) | acs.org |

| ¹³C NMR Chemical Shift (Pyrrole C-2) | δ ~121-122 ppm | DFT | nih.gov |

| FT-IR Stretching (N-H) | ~3248-3427 cm⁻¹ | Experimental/DFT | rsc.orgnih.gov |

| UV-Vis Absorption (π → π)* | ~251 nm | TD-DFT | acs.org |

Table 2. Examples of computationally predicted and experimentally observed spectroscopic data for various pyrrole derivatives, indicating the expected ranges for this compound.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.netrsc.org Computational chemistry allows for the screening of candidate molecules for NLO activity by calculating their hyperpolarizabilities.

The NLO response of a molecule is governed by its polarizability (α) and first-order hyperpolarizability (β). aip.orgresearchgate.net DFT calculations are frequently used to compute these properties. researchgate.net Molecules with large dipole moments and significant intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups often exhibit strong NLO responses. aip.orgrsc.org

While specific NLO studies on this compound are not prominent in the literature, research on other pyrrole derivatives has shown that the pyrrole ring can act as a π-conjugated bridge in donor-π-acceptor systems, leading to significant NLO properties. aip.orgacs.org The combination of the electron-rich pyrrole ring and the pyrrolidine moiety could potentially lead to interesting NLO characteristics, though a dedicated computational study would be required to quantify this potential. High hyperpolarizability values in related pyrrole hydrazones suggest that the pyrrole scaffold is promising for NLO applications. acs.org

In Silico Screening and Prediction of Biological Action Potentials (e.g., using PASS software)

Before undertaking expensive and time-consuming laboratory screening, the potential biological activities of a new compound can be estimated using in silico methods. One such widely used tool is PASS (Prediction of Activity Spectra for Substances). genexplain.comnih.govscispace.com

The PASS software analyzes the structural formula of a compound and compares its fragments with a vast database of biologically active substances. genexplain.comnih.gov It then generates a predicted biological activity spectrum, listing potential pharmacological effects, mechanisms of action, and even toxic effects. scispace.comway2drug.com The output for each predicted activity is given as a pair of probabilities:

Pa (Probability to be active): The probability that the compound exhibits the given activity.

Pi (Probability to be inactive): The probability that the compound is inactive for that activity.

A prediction is considered probable if Pa > Pi. If Pa > 0.7, the compound is highly likely to show that activity and is probably a close analogue of a known drug. If 0.5 < Pa < 0.7, the compound is still likely active but may have a more novel structure. scispace.com

For this compound, a PASS prediction would draw upon the known activities of other pyrrole and pyrrolidine-containing compounds. The literature reports a wide range of biological activities for this class of heterocycles, including:

Anticancer and antiproliferative mdpi.comnih.govresearchgate.net

Anti-inflammatory

Antiviral

Antitubercular

Antibacterial and antifungal nih.gov

Cholinesterase inhibition (relevant to Alzheimer's disease) nih.govmdpi.com

Therefore, a PASS analysis of this compound would likely predict a spectrum containing many of these activities, providing valuable hypotheses to guide experimental testing.

| Predicted Biological Activity | Pa (Probable) | Pi (Probable) | Rationale based on Analogs |

| Antineoplastic | > 0.5 | < 0.5 | Numerous pyrrole derivatives show anticancer properties. mdpi.comnih.govresearchgate.net |

| Anti-inflammatory Agent | > 0.5 | < 0.5 | Pyrrole and pyrrolidine analogs are known for anti-inflammatory effects. |

| Acetylcholinesterase inhibitor | > 0.5 | < 0.5 | Pyrrole derivatives have been identified as selective cholinesterase inhibitors. nih.govmdpi.com |

| Antibacterial | > 0.5 | < 0.5 | Pyrrole-based compounds have shown significant antibacterial efficacy. nih.gov |

| Kinase Inhibitor | > 0.5 | < 0.5 | Functionalized pyrrole scaffolds are key chemotypes for kinase inhibitors. mdpi.com |

Table 3. A conceptual table illustrating a potential PASS prediction output for this compound, with hypothetical Pa/Pi values based on the known activities of related compounds.

Mechanistic Investigations and Research Applications in Medicinal Chemistry

Rational Design Principles for 2-(Pyrrolidin-2-yl)-1H-pyrrole as Bioactive Scaffolds

The development of bioactive compounds from the this compound scaffold is guided by several key rational design principles. These strategies aim to optimize the interaction of molecules with their biological targets, thereby enhancing their therapeutic potential.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features required for potent and selective biological effects. These studies typically involve systematic modifications of the core scaffold and evaluating the resulting impact on activity.

Key areas of modification often include:

Substitution on the pyrrole (B145914) ring: Introducing different functional groups on the nitrogen or carbon atoms of the pyrrole ring can significantly alter the compound's electronic properties and its ability to form hydrogen bonds or other interactions.

Substitution on the pyrrolidine (B122466) ring: Modifications to the pyrrolidine ring can influence the molecule's conformation and steric profile, which is crucial for fitting into the binding site of a target protein.

Chirality of the pyrrolidine ring: The stereochemistry at the point of connection between the two rings is often critical for biological activity, with one enantiomer typically being more active than the other.

Scaffold-hopping is a computational or experimental strategy used to identify new molecular backbones that can mimic the biological activity of a known active compound. The this compound core can serve as a template for such endeavors, or it can be identified as a novel scaffold that reproduces the key pharmacophoric features of a different chemical class.

Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments are identified that bind to a biological target. These fragments are then grown or combined to create a more potent lead compound. The pyrrolidinyl-pyrrole motif can be considered a privileged fragment that has a high propensity for binding to various protein targets, making it a valuable building block in FBDD campaigns.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. By applying combinatorial approaches to the this compound scaffold, researchers can efficiently explore a vast chemical space to identify compounds with desired biological activities.

The design of these libraries is crucial and is often guided by computational modeling to ensure that the synthesized molecules have a high probability of being active. The versatility of the this compound core allows for the introduction of diversity at multiple points, leading to the creation of focused or diverse libraries for screening against various biological targets.

Elucidation of Molecular Mechanisms in Biological Contexts

Understanding the precise molecular mechanisms by which this compound derivatives exert their effects is a primary goal of medicinal chemistry research. This knowledge is essential for the rational design of safer and more effective drugs.

Derivatives of this compound have been investigated as inhibitors of a wide range of enzymes implicated in various diseases.

DNA Gyrase and Topoisomerase IV: Certain derivatives have shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. These compounds often function by binding to the enzyme-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strands.

InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and a target for antituberculosis drugs. Some pyrrolidinyl-pyrrole derivatives have been designed to inhibit InhA, disrupting the integrity of the bacterial cell wall.

Histone Deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1): These enzymes are crucial epigenetic regulators, and their dysregulation is linked to cancer and other diseases. The this compound scaffold has been incorporated into molecules designed to inhibit HDACs and LSD1, thereby modulating gene expression.

Protein Kinases: Protein kinases such as EGFR, CDK2, and Akt isoforms are key players in cellular signaling pathways that are often hyperactive in cancer. The pyrrolidinyl-pyrrole core can serve as a foundation for developing inhibitors that compete with ATP for binding to the kinase domain, thus blocking downstream signaling.

Table 1: Examples of Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Mechanism of Inhibition | Therapeutic Area |

|---|---|---|

| DNA Gyrase / Topoisomerase IV | Stabilization of enzyme-DNA covalent complex | Antibacterial |

| InhA | Inhibition of fatty acid synthesis | Antituberculosis |

| HDACs / LSD1 | Modulation of gene expression through epigenetic mechanisms | Oncology |

| Protein Kinases (EGFR, CDK2, Akt) | ATP-competitive inhibition of kinase activity | Oncology |

In addition to enzyme inhibition, this compound derivatives have been explored as ligands for various receptors.

Serotonin (B10506) Receptors (5-HT6R inverse agonism): The serotonin 6 receptor (5-HT6R) is a G protein-coupled receptor primarily expressed in the brain and is a target for cognitive disorders. Certain derivatives of this compound have been identified as potent and selective inverse agonists of the 5-HT6 receptor. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of 5-HT6R, which exhibits constitutive activity, these inverse agonists can reduce its basal signaling, a mechanism that is being investigated for potential therapeutic benefits in cognitive enhancement.

Table 2: Receptor Ligand Activity of this compound Derivatives

| Receptor Target | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|

| Serotonin 6 Receptor (5-HT6R) | Inverse Agonism | Cognitive Disorders |

Intervention in Cellular Pathways and Biological Networks (e.g., cell cycle progression)

The pyrrole-pyrrolidine scaffold is a key feature in various compounds designed to interact with and modulate cellular pathways, including the cell cycle. While direct studies on this compound are limited, research on related pyrrole derivatives demonstrates their potential to influence cell cycle progression, a critical process in cancer proliferation.

Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate the cell cycle. nih.gov The inhibition of CDKs is a key strategy in developing anticancer agents to limit uncontrolled cell proliferation. nih.gov Research into fused 1H-pyrrole derivatives has shown that certain compounds can perturb the cell cycle in cancer cell lines. For instance, in studies on MCF-7 breast cancer cells, specific pyrrole derivatives caused a significant increase in the population of cells in the S phase of the cell cycle at a concentration of 1 µM, which was accompanied by a decrease in the G1 cell population. nih.gov

Furthermore, other pyrrole derivatives have been found to potently inhibit tubulin polymerization. scispace.comnih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting tubulin dynamics, these compounds can arrest cells in the G2/M phase of the cell cycle, ultimately leading to cell death. For example, a 3-aroyl-1-arylpyrrole derivative, compound 22, was shown to inhibit the growth of MCF-7 cells with an IC₅₀ of 15 nM. nih.gov This highlights the potential of the pyrrole scaffold to serve as a basis for developing potent cell cycle inhibitors.

Table 1: Activity of Select Pyrrole Derivatives on Cancer Cell Lines

| Compound | Target Cell Line | Activity | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| Compound 9a (fused 1H-pyrrole) | HCT-116 | Anticancer | 0.011 | nih.gov |

| Compound 9c (fused 1H-pyrrole) | HCT-116 | Anticancer | 0.009 | nih.gov |

| Compound 8b (fused 1H-pyrrole) | HCT-116, MCF-7, Hep3B | Anticancer | <0.05 | nih.gov |

| Compound 22 (3-aroyl-1-arylpyrrole) | MCF-7 | Tubulin Inhibition | 0.015 | nih.gov |

Mechanism of Action against Mycobacteria

The pyrrole structural motif is present in a number of compounds investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comresearchgate.net These derivatives often target essential enzymes and processes within the mycobacterium.

A primary target for many antimycobacterial agents is the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall that provide a hydrophobic and impermeable barrier. nih.gov The enzyme enoyl-acyl-carrier protein (EACP) reductase, known as InhA, is a key player in this pathway. nih.gov Some pyrrolidine carboxamides have been identified as direct inhibitors of InhA. dovepress.com The mechanism involves the inhibitor binding to the enzyme, preventing it from carrying out its function in fatty acid synthesis, thereby disrupting cell wall formation. dovepress.com

Another critical target is the mycobacterial membrane protein large 3 (MmpL3), which is essential for transporting mycolic acid precursors across the cell membrane. nih.gov Structure-guided design has led to the development of pyrrole-2-carboxamide derivatives that act as potent MmpL3 inhibitors. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrrole ring, such as phenyl or pyridyl groups with electron-withdrawing substituents, are crucial for potent anti-tuberculosis activity. nih.gov

Furthermore, some pyrrole derivatives have been designed to act as dual inhibitors, targeting multiple enzymes simultaneously. For example, certain benzohydrazide (B10538) derivatives containing a dimethyl-pyrrole core were found to inhibit both the enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes in mycobacteria. mdpi.com DHFR is vital for the synthesis of nucleic acids, and its inhibition disrupts bacterial replication. mdpi.com

Table 2: Antimycobacterial Activity of Select Pyrrole Derivatives

| Compound Class | Mycobacterial Target | Mechanism | Reported MIC | Source |

|---|---|---|---|---|

| Pyrrole-2-carboxamides | MmpL3 | Inhibition of mycolic acid precursor transport | <0.016 µg/mL | nih.gov |

| Pyrrolidine carboxamides | InhA | Inhibition of mycolic acid biosynthesis | Not Specified | dovepress.com |

| Ethyl-1H-pyrrole-2-carboxylate derivatives | M. tuberculosis H37Rv | Inhibition of growth | 0.7 µg/mL | mdpi.com |

| Pyrrolyl thiadiazoles | InhA | Inhibition of mycolic acid biosynthesis | Not Specified | dovepress.com |

Development of this compound Derivatives as Molecular Probes

The inherent structural features of the pyrrole-pyrrolidine scaffold make it an excellent starting point for designing molecular probes—specialized molecules used to study and identify biological targets and pathways. researchgate.netmdpi.com

Probing Biological Targets and Pathways

Derivatives of the pyrrole-pyrrolidine framework are synthesized to selectively bind to specific biological targets, such as receptors and enzymes, thereby helping to elucidate their functions. A "scaffold-hopping" approach is often employed, where the core structure is systematically modified to enhance affinity and selectivity for a target of interest. acs.org

An example of this is the development of ligands for the serotonin 6 (5-HT₆) receptor, a target implicated in cognitive function and a focus for Alzheimer's disease research. Researchers replaced a more rigid pyrrolo[3,2-c]quinoline scaffold with a flexible 2-phenyl-1H-pyrrole-3-carboxamide core. acs.org This modification allowed for the development of compound 27, which acts as an inverse agonist at the 5-HT₆ receptor, providing a valuable tool to probe the consequences of inhibiting this receptor's signaling pathways. acs.org

Similarly, pyrrole derivatives have been synthesized to act as selective inhibitors for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are critical in the metabolism of neurotransmitters. acs.org By creating highly selective inhibitors for each isoform, such as N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine for MAO-A, researchers can precisely probe the distinct biological roles of each enzyme in both normal physiology and in neurological disorders. acs.org

Advancing Understanding of Disease Biology

The use of molecular probes derived from the this compound scaffold directly contributes to a deeper understanding of various diseases. By selectively inhibiting or activating a specific biological target, these probes allow researchers to observe the downstream effects on cellular and physiological processes.

In the context of Alzheimer's disease, the development of selective MAO-B inhibitors based on a pyrrole core helps to clarify the role of this enzyme in the disease's pathology. mdpi.com These probes have demonstrated that inhibiting MAO-B can be a viable therapeutic strategy. Furthermore, dual-acting probes that inhibit both MAO-B and acetylcholinesterase (AChE) have been developed from pyrrole-based hydrazides, allowing for the simultaneous investigation of two key targets in Alzheimer's therapy. mdpi.com

In infectious diseases, probes targeting mycobacterial enzymes like MmpL3 and InhA not only confirm the essentiality of these enzymes for bacterial survival but also help to map their functional mechanisms. dovepress.comnih.gov This knowledge is crucial for overcoming drug resistance, as it can reveal new binding sites or mechanisms that can be exploited by next-generation antibiotics. The development of pyrrole-based inhibitors has been instrumental in validating these enzymes as high-value targets for anti-tuberculosis drug discovery. researchgate.net

Outlook and Future Research Directions in 2 Pyrrolidin 2 Yl 1h Pyrrole Chemistry

Innovations in Synthetic Methodologies and Chemical Transformations

While foundational methods for the synthesis of pyrrole (B145914) and pyrrolidine (B122466) rings are well-established, future research will likely focus on developing more efficient, stereoselective, and scalable routes to 2-(pyrrolidin-2-yl)-1H-pyrrole and its analogs. Innovations may draw from broader advances in heterocyclic chemistry.

Advanced Catalytic Systems: Research into novel catalytic systems, such as those based on ruthenium, palladium, or copper, could lead to more direct and atom-economical syntheses. organic-chemistry.org For instance, dehydrogenative coupling reactions that unite secondary alcohols and amino alcohols, catalyzed by pincer-type ruthenium complexes, represent a modern approach to forming substituted pyrroles. organic-chemistry.org Applying such methodologies could streamline the construction of the core scaffold.

Stereoselective Synthesis: Given the chiral center at the 2-position of the pyrrolidine ring, the development of asymmetric syntheses is crucial. Future work could adapt existing strategies, such as those involving chiral auxiliaries or asymmetric catalysis, to gain precise control over the stereochemistry, which is vital for pharmacological applications.

Novel Transformations: Exploration of the reactivity of the bifunctional scaffold is another key area. The pyrrole ring's nucleophilic character at the β-position can be exploited in intramolecular reactions. For example, derivatives of this compound have been shown to react with cinnamaldehyde (B126680) to form complex pyrrolo-indolizidine tricycles via an intramolecular iminium ion reaction. researchgate.net Further investigation into such cascade reactions could rapidly generate molecular complexity. Additionally, functionalization of the pyrrole nitrogen or derivatization of the pyrrolidine nitrogen via acylation has been demonstrated, opening avenues for creating diverse chemical libraries. researchgate.net

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

The this compound scaffold is an ideal template for the construction of combinatorial libraries to accelerate the discovery of new bioactive compounds. Future efforts will integrate advanced synthesis and screening technologies.

Solid-Phase and Parallel Synthesis: The use of solid-phase synthesis, perhaps employing selenium resins, offers an efficient method for the parallel creation of libraries of pyrrole derivatives. acs.org This approach simplifies purification and allows for the rapid generation of numerous analogs for screening. Solution-phase parallel synthesis has also been successfully used to generate libraries from related pyrrole templates, a strategy that could be adapted for this scaffold. griffith.edu.au

High-Throughput Screening (HTS): Coupling combinatorial libraries with HTS is essential for identifying "hit" compounds. imperial.ac.uk HTS assays can be designed to screen for various biological activities, from enzyme inhibition to receptor binding. For example, a screen of over 25,000 compounds from a kinase-like inhibitor library was used to identify hits against Mycobacterium tuberculosis. nih.gov Applying similar large-scale screening to libraries of this compound derivatives could uncover novel therapeutic leads. The development of ultra-high-throughput methods, such as those using capillary array electrophoresis, could further accelerate the process, enabling tens of thousands of determinations per day. researchgate.net

Development of Advanced Computational Models for Structure-Function Prediction

Computational chemistry is an indispensable tool for rational drug design and for predicting the properties of new molecules, saving significant time and resources.

Molecular Docking and SAR: Molecular docking studies will be instrumental in predicting how derivatives of this compound interact with biological targets. This has been effectively used for other pyrrole-based compounds to elucidate binding modes with targets like GABA-A, EGFR, and CDK2. ijper.orgnih.govscirp.org Such studies can guide the synthesis of more potent and selective inhibitors by revealing key interactions, such as hydrogen bonds, at the active site. ijper.orgnih.gov

ADME Prediction: In silico tools like pre-ADMET software can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds before they are synthesized. ijper.org Evaluating parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB) at an early stage helps prioritize candidates with favorable pharmacokinetic profiles. ijper.org

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deeper insights into the electronic structure and reactivity of the scaffold. DFT calculations have been used to validate experimental findings for related pyrrole structures and can help in understanding reaction mechanisms and predicting spectroscopic properties. ijcce.ac.ir

Table 1: Examples of Computational Methods in Pyrrole Derivative Research

| Computational Method | Application | Predicted Properties/Outcomes | Reference(s) |

| Molecular Docking | Predicting ligand-protein interactions | Binding affinity, binding orientation, key amino acid interactions | ijper.orgnih.govscirp.orgtandfonline.com |

| ADME Prediction | Evaluating pharmacokinetic properties | HIA, BBB penetration, PPB, Skin Permeability | ijper.org |

| DFT Calculations | Studying electronic structure and reactivity | Geometric parameters, charge distribution, reaction energetics | ijcce.ac.ir |

Exploration of Novel Biological Targets and Therapeutic Modalities

The pyrrole-pyrrolidine scaffold is present in compounds with a wide array of biological activities, suggesting that its derivatives could address numerous therapeutic targets. researchgate.netnih.govnih.govnih.gov

Novel Target Identification: A key future direction is the identification of new biological targets. Recently, a derivative, 2-(pyrrolidin-1-ylmethyl)pyrrole, was used to develop inhibitors of Stimulation-2 (ST2), a protein implicated in acute graft versus host disease. acs.org This highlights the potential of the core structure to interact with novel and challenging targets. Screening derivative libraries against diverse target classes, from kinases to epigenetic enzymes, could yield unexpected and valuable results. bohrium.com

Targeting Drug-Resistant Pathogens: Pyrrole-containing compounds have shown promise as antibacterial and antitubercular agents. nih.govnih.gov For instance, pyrrole-2-carboxamide derivatives have been developed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis. nih.gov Future research could focus on optimizing this compound derivatives to combat resistant strains of bacteria by targeting novel bacterial pathways.

Modulating Protein-Protein Interactions: The three-dimensional nature of the pyrrolidine ring makes the scaffold well-suited for designing molecules that can disrupt protein-protein interactions (PPIs), which are often considered difficult drug targets.

Table 2: Selected Biological Targets for Pyrrole-Containing Scaffolds

| Target Class | Specific Target(s) | Therapeutic Area | Reference(s) |

| Enzymes | EGFR, CDK2, DNA Gyrase, MmpL3 | Oncology, Infectious Disease | nih.govnih.govtandfonline.commdpi.com |